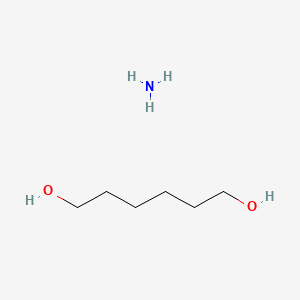
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- is a complex organic compound with the molecular formula C6H11NO5 and a molecular weight of 177.16 g/mol This compound is characterized by its piperidine ring structure, which is substituted with three hydroxyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- typically involves the use of starting materials such as piperidine derivatives and hydroxylating agents. One common synthetic route includes the hydroxylation of a piperidine precursor under controlled conditions to introduce the hydroxyl groups at the desired positions . The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dideoxy-2,6-imino-D-mannonic acid
- 1-Deoxy-5-aza-D-allopyran-uronic acid
- 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))
- 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, [2S-(2a,3b,4a,5a)]
- 2S,3R,4R,5R-3,4,5-Trihydroxypipecolic acid
Uniqueness
What sets 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- apart from similar compounds is its specific stereochemistry and the presence of three hydroxyl groups, which confer unique chemical and biological properties. These structural features make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
113000-77-4 |
|---|---|
Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-3,4,5-trihydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3+,4-,5-/m1/s1 |
InChI Key |
ZHFMVVUVCALAMY-KKQCNMDGSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](N1)C(=O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




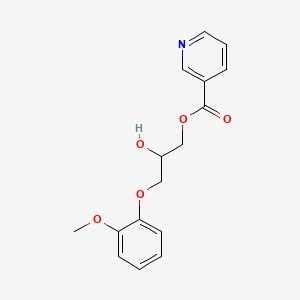
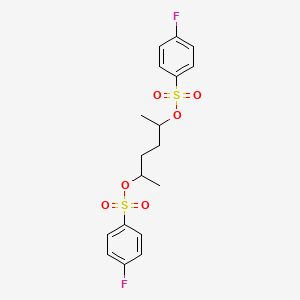


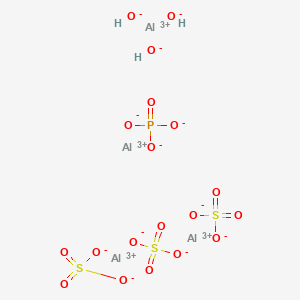
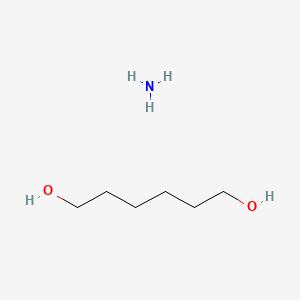
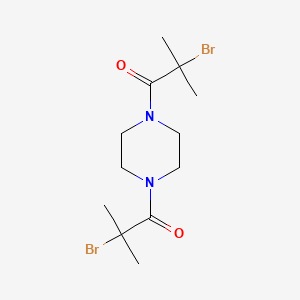

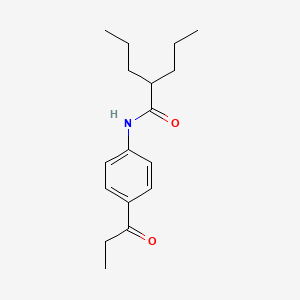
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)

